1-(3-Methoxyphenyl)butane-2,3-dione
Description
1-(3-Methoxyphenyl)butane-2,3-dione is a diketone derivative featuring a 3-methoxyphenyl substituent. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol (CAS No. 29681-99-0). This compound is stored under inert atmosphere at 2–8°C to prevent degradation . While its boiling point remains undocumented, its structural features—a diketone backbone and electron-donating methoxy group—suggest reactivity patterns influenced by tautomerism and solvent interactions. Notably, the compound’s hazards include skin irritation (H315), eye irritation (H319), and respiratory sensitization (H335) .
Properties
IUPAC Name |
1-(3-methoxyphenyl)butane-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)11(13)7-9-4-3-5-10(6-9)14-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSFVUUWDHZCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methoxyphenyl)butane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product . Another method includes the use of 3-methoxyphenylacetic acid and acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
1-(3-Methoxyphenyl)butane-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)butane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Tautomerism and Stability
Butane-2,3-dione derivatives exhibit tautomeric equilibria between diketone (OO), enol (OE), and enaminone (EE) forms. The substituent’s electronic nature critically influences this equilibrium:
- Diacetyl (butane-2,3-dione) : Lacks aromatic substituents, existing predominantly in the diketone form. Its simple structure is associated with buttery flavors but significant respiratory hazards ("popcorn lung") due to gene downregulation in airway cilia .
- 1-(Pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione: Nitrogen-containing aromatic substituents (pyridinyl/quinolinyl) stabilize enaminone and dienol tautomers. DFT studies show EEa (enaminone) dominates in polar solvents like DMSO (84% contribution), while OEa (enol/enaminone) prevails in vacuum .
- 1-(3-Methoxyphenyl)butane-2,3-dione: The electron-donating methoxy group likely enhances resonance stabilization of enol tautomers compared to electron-withdrawing substituents (e.g., pyridinyl). Solvent polarity may further shift equilibria, as seen in related compounds .
Aromaticity and HOMA Values
HOMA (Harmonic Oscillator Model of Aromaticity) indices quantify aromatic stabilization. For 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, HOMA values in vacuum and DMSO range from 0.81–0.94, indicating strong aromaticity in enaminone tautomers . The methoxyphenyl group in the target compound may similarly enhance aromatic stabilization via resonance, though experimental HOMA data are lacking.
Solvent Interactions and Dipole Moments
Polar solvents like DMSO stabilize high-dipole tautomers. For example, 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione’s EEa tautomer has a dipole moment of 6.2 D, favoring its dominance in DMSO . The methoxyphenyl derivative’s dipole moment is expected to be higher than diacetyl’s (~2.7 D) due to the methoxy group’s polarity, enhancing solubility in polar solvents.
Hazard Profiles
- Diacetyl : Severe respiratory hazards (bronchiolitis obliterans) at low concentrations .
Biological Activity
1-(3-Methoxyphenyl)butane-2,3-dione, also referred to as "this compound," is a diketone compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 192.21 g/mol
The compound's structure features a methoxy group attached to a phenyl ring, contributing to its unique electronic properties that may influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study involving the evaluation of its efficacy against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth effectively.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to scavenge free radicals, demonstrating its potential as an antioxidant.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
These findings highlight the compound's potential utility in preventing oxidative stress-related diseases.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound in various cancer cell lines. The compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 30 |
| A549 | 25 |
The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.
Case Study 1: Antimicrobial Activity
In a controlled experiment, researchers tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound significantly reduced bacterial load in vitro and demonstrated potential for further development into topical formulations for skin infections.
Case Study 2: Antioxidant Potential
Another study focused on the antioxidant properties of this diketone in a rat model subjected to oxidative stress. The administration of the compound resulted in reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating protective effects against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
